2-(3-Isopropylphenyl)-1,3,2-dioxaborolane
Overview
Description
- 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane is an organic compound with the formula C<sub>12</sub>H<sub>18</sub>O .
- It is also known as IPBD .
- The compound belongs to the class of boronic esters .
- It has applications in organic synthesis , particularly as a boron-carrier for neutron capture therapy .
Synthesis Analysis
- The synthesis of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane involves the reaction of 3-Isopropylphenol with boron compounds .
- The specific synthetic route and conditions may vary based on the desired product.
Molecular Structure Analysis
- The compound has the following structure:
- It contains a boron atom , an isopropyl group , and a phenyl group .
Chemical Reactions Analysis
- Hydrolysis of phenylboronic pinacol esters can occur, especially at physiological pH .
- The kinetics depend on the substituents on the aromatic ring.
- Care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Physical And Chemical Properties Analysis
- Molecular Weight: 190.05 g/mol
- Hazard Classification : Harmful if swallowed, causes skin irritation, and causes serious eye irritation.
- Stability : The compound is not completely stable in water.
- Safety Precautions : Avoid skin contact, eye contact, and ingestion.
Scientific Research Applications
Application in Retinoid-X-Receptor (RXR) Agonism
- Summary of the Application : This compound is used in the synthesis of analogs for selective retinoid-X-receptor (RXR) agonism . These analogs are evaluated alongside bexarotene, an FDA-approved drug for cutaneous T-cell lymphoma (CTCL) .
- Methods of Application : The analogs are assessed by modeling their binding to RXR and then evaluated in a human cell-based RXR-RXR mammalian-2-hybrid (M2H) system as well as a RXRE-controlled transcriptional system .
- Results or Outcomes : The analogs were also tested in KMT2A-MLLT3 leukemia cells and the EC 50 and IC 50 values were determined for these compounds .
Application in Antifungal Agents
- Summary of the Application : Nicotinamide derivatives, which could potentially include “2-(3-Isopropylphenyl)-1,3,2-dioxaborolane”, have been synthesized and evaluated for their antifungal activity .
- Methods of Application : The synthesized compounds were evaluated for their antifungal activity against Candida albicans SC5314 .
- Results or Outcomes : Among the 37 nicotinamide derivatives screened, compound 16g was found to be the most active against C. albicans SC5314, with an MIC value of 0.25 μg/mL and without significant cytotoxicity .
Application in Fluorinated Polyimides
- Summary of the Application : This compound could potentially be used in the synthesis of organosoluble and light-colored fluorinated polyimides .
- Methods of Application : A novel fluorinated diamine monomer was synthesized through a nucleophilic substitution reaction, followed by catalytic reduction with hydrazine and Pd/C . The polyimides were synthesized from the diamine and various aromatic dianhydrides via thermal imidization .
- Results or Outcomes : The synthesized polyimides showed better solubility and lower color intensity compared to nonfluorinated polyimides . They also had low dielectric constants and low moisture absorptions .
Application in Flame Retardants
- Summary of the Application : Phenol, isopropylated, phosphate (3:1), which could potentially include “2-(3-Isopropylphenyl)-1,3,2-dioxaborolane”, is used as a flame retardant in various applications .
- Methods of Application : The flame retardant is added to various materials during their manufacturing process .
- Results or Outcomes : The flame retardant is used in textiles, rubber, polyurethane foam, antistatic agent, cellulose, cotton, cutting oils, and electronic equipment .
Application in Insecticides
- Summary of the Application : 3-Isopropylphenyl N-methylcarbamate, which could potentially include “2-(3-Isopropylphenyl)-1,3,2-dioxaborolane”, has been used in the preparation of insecticides .
- Methods of Application : The compound was prepared by the reaction of 3-isopropylphenol with methyl isocyanate .
- Results or Outcomes : The resulting insecticides were then tested for their effectiveness against various insect species .
Application in Organic Compound Nomenclature
- Summary of the Application : The compound could potentially be used as an example in the IUPAC naming of organic compounds with functional groups .
- Methods of Application : The compound’s structure and functional groups are analyzed, and it is named according to IUPAC rules .
- Results or Outcomes : The compound serves as a practical example for students learning about organic compound nomenclature .
Future Directions
- Researchers should continue investigating the stability, safety, and efficacy of this compound for potential therapeutic applications.
Feel free to ask for further details or clarification on any of the sections! 😊
properties
IUPAC Name |
2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2/c1-9(2)10-4-3-5-11(8-10)12-13-6-7-14-12/h3-5,8-9H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCPWJGXPKHMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC(=CC=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592153 | |
Record name | 2-[3-(Propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropylphenyl)-1,3,2-dioxaborolane | |
CAS RN |
374537-96-9 | |
Record name | 2-[3-(1-Methylethyl)phenyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374537-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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